molecular formula C8H9NO2 B2758167 5-Methoxy-3-methylpicolinaldehyde CAS No. 1256813-09-8

5-Methoxy-3-methylpicolinaldehyde

Cat. No. B2758167
CAS RN: 1256813-09-8
M. Wt: 151.165
InChI Key: DXHODGCAUCFWAX-UHFFFAOYSA-N
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Description

5-Methoxy-3-methylpicolinaldehyde is a chemical compound with the CAS Number: 1256813-09-8 . It has a molecular weight of 151.16 and its IUPAC name is 5-methoxy-3-methyl-2-pyridinecarbaldehyde . The compound is typically used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-3-methylpicolinaldehyde is represented by the linear formula C8H9NO2 . The InChI code for this compound is 1S/C8H9NO2/c1-6-3-7 (11-2)4-9-8 (6)5-10/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

5-Methoxy-3-methylpicolinaldehyde has a molecular weight of 151.16 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Safety and Hazards

The safety data sheet for 5-Methoxy-3-methylpicolinaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

5-methoxy-3-methylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-7(11-2)4-9-8(6)5-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHODGCAUCFWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-methylpicolinaldehyde

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